REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl(O)(=O)(=O)=O.C([O-])(O)=O.[Na+].CCOCC.[C:26](OC(C)=O)([CH3:29])([CH3:28])[CH3:27]>>[C:1]1([CH2:7][C:8]([O:10][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.212 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stirred
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give Intermediate S-3D (11.6 g, 68% yield)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |